1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one
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Overview
Description
1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound with a complex structure that includes both hydrazine and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves the reaction of 2-hydroxyethoxybenzene with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}benzene: Similar structure but lacks the naphthalene ring.
2-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-1(2H)-one: Positional isomer with different properties.
Uniqueness: 1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one is unique due to the presence of both hydrazine and naphthalene moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
62257-18-5 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-[[4-(2-hydroxyethoxy)phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16N2O3/c21-11-12-23-15-8-6-14(7-9-15)19-20-18-16-4-2-1-3-13(16)5-10-17(18)22/h1-10,21-22H,11-12H2 |
InChI Key |
AOUVIOOLDUNRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)OCCO)O |
Origin of Product |
United States |
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